3,3'-Sulfonyldianiline

Descripción

Propiedades

IUPAC Name |

3-(3-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHYPLBDBRCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044962 | |

| Record name | 3,3'-Sulphonyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Benzenamine, 3,3'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

599-61-1 | |

| Record name | 3,3′-Diaminodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Sulphonyldianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Sulfonyldianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,3'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Sulphonyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-sulphonyldianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-SULPHONYLDIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFY9Q1LQN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 3,3'-Sulfonyldianiline

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3'-Sulfonyldianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is an aromatic diamine with significant industrial and research applications. Its unique structure, featuring two primary amine groups and a central sulfonyl moiety, imparts a combination of reactivity, thermal stability, and specific physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and key applications, particularly as an epoxy resin curing agent. This document is intended to serve as a core reference for professionals in chemical research, materials science, and drug development.

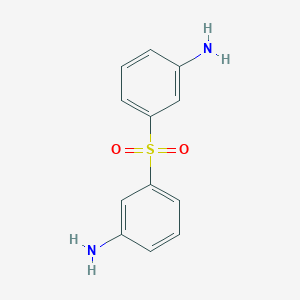

Chemical Identity and Structure

This compound is characterized by a central sulfone group connecting two aniline rings at the meta-position. This arrangement distinguishes it from its more common isomer, 4,4'-Sulfonyldianiline (Dapsone). The electron-withdrawing nature of the sulfonyl group and the electron-donating primary amine groups dictate its chemical behavior.

Caption: Molecular structure and key functional groups of this compound.

Table 1: Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 599-61-1 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |

| Molecular Weight | 248.30 g/mol | [1][3] |

| IUPAC Name | 3-(3-aminophenyl)sulfonylaniline | [1] |

| Synonyms | 3,3'-Diaminodiphenyl sulfone, 3,3'-DDS, Bis(3-aminophenyl) sulfone | [1][4] |

| Appearance | White to off-white or slightly yellow crystalline powder | [5][6] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate storage conditions, solvent selection, and processing parameters in industrial applications.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 167-174 °C; 170-173 °C (lit.) | [5] |

| Boiling Point | 542.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.361 g/cm³ (estimate) | |

| Vapor Pressure | 7.63E-12 mmHg at 25°C; 0.002 Pa at 20°C | [5] |

| Flash Point | 282.1 °C | [7] |

| Water Solubility | Slightly soluble | [5][7][8] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][7][8] |

| Refractive Index | 1.662 (Predicted) |

Chemical and Spectroscopic Properties

The chemical reactivity is dominated by the nucleophilic primary amine groups, making it an excellent curing agent and monomer. The sulfonyl group influences the electron density of the aromatic rings and the basicity of the amines.

Table 3: Chemical and Computational Properties

| Property | Value | Reference |

| pKa | 3.16 ± 0.10 (Predicted) | [5][7] |

| LogP | 0.76 at 25°C; 1.0 (XLogP3) | [5][8] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Table 4: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectrum available, specific shifts depend on solvent (e.g., DMSO-d₆) | [9][10] |

| ¹³C NMR | Spectrum available | [9][10] |

| FT-IR | Characteristic peaks for N-H (amine), S=O (sulfone), and aromatic C-H/C=C bonds | [9][10] |

| UV-Vis | Aromatic amines typically show absorption maxima in the 200-400 nm range | [11][12] |

Synthesis and Reactivity

A common synthetic route involves the reduction of a dinitro precursor, which is itself synthesized from the sulfonation and nitration of benzene derivatives.

Caption: Plausible synthesis workflow for this compound.

The primary reactivity of this compound lies in the nucleophilic nature of its two primary amine groups. This makes it a highly effective cross-linking and curing agent for epoxy resins.[13][14] The active hydrogens on the amines react with the epoxide rings in a step-growth polymerization, forming a rigid, three-dimensional thermoset network.[13]

Caption: Epoxy resin curing mechanism with this compound.

Relevance in Drug Development

While this compound itself is not a primary therapeutic agent, it is a known impurity and structural isomer of Dapsone (4,4'-Sulfonyldianiline), a key drug used to treat leprosy.[1] Dapsone functions as an antibiotic by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[1][15] Understanding the properties of isomers like this compound is crucial for quality control and for understanding the structure-activity relationships within this class of compounds.[4]

Caption: Dapsone's mechanism of action, inhibiting the bacterial folic acid pathway.

Experimental Protocols

The following sections detail generalized protocols for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on standard laboratory techniques for determining the melting point of a crystalline organic solid.[5]

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder to pack a small amount (1-2 mm high) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater).[5]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.

Solubility Determination

This qualitative protocol assesses solubility in various solvents, which helps in understanding intermolecular forces and selecting appropriate solvents for reactions or analysis.[6][16]

-

Preparation: Approximately 0.1 g of this compound is placed into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, 3 mL of a different solvent (e.g., water, methanol, DMSO, 5% HCl, 5% NaOH) is added incrementally.[16]

-

Mixing: After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.

-

Observation: The sample is observed for dissolution. Solubility is categorized as "soluble," "slightly soluble," or "insoluble." For this compound, it is expected to be slightly soluble in water, methanol, and DMSO, and likely soluble in 5% HCl due to the basicity of the amine groups forming a soluble salt.[5][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This protocol is used to obtain an infrared spectrum of the solid compound to identify its functional groups.[17]

-

Sample Preparation: Approximately 1-2 mg of this compound is ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]

-

Pellet Formation: The powder mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent KBr pellet.[17]

-

Background Spectrum: A background spectrum of the empty sample chamber is collected to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups (e.g., N-H stretching for amines, S=O stretching for the sulfone).

¹H NMR Spectroscopy

This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy to determine its proton structure.[18]

-

Sample Preparation: Approximately 5-25 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial. DMSO-d₆ is a suitable choice due to the compound's slight solubility in it.

-

Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Instrument Setup: The NMR tube is placed in the spectrometer's spinner turbine and inserted into the magnet.

-

Data Acquisition: The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. A standard ¹H NMR experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.[19][20]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the peaks are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integrals and coupling patterns are analyzed to assign protons to the molecular structure.

References

- 1. Dapsone - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. jascoinc.com [jascoinc.com]

- 4. veeprho.com [veeprho.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. This compound(599-61-1) 1H NMR [m.chemicalbook.com]

- 11. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. threebond.co.jp [threebond.co.jp]

- 14. nbinno.com [nbinno.com]

- 15. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. scienceopen.com [scienceopen.com]

- 19. r-nmr.eu [r-nmr.eu]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to 3,3'-Sulfonyldianiline (CAS 599-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Sulfonyldianiline, identified by the CAS number 599-61-1, is an aromatic sulfone compound with the chemical formula C₁₂H₁₂N₂O₂S. Also known by synonyms such as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), it is a structural isomer of the well-known antibacterial drug Dapsone (4,4'-sulfonyldianiline). While its primary applications are in polymer chemistry as a monomer and as a curing agent for epoxy resins, its structural similarity to Dapsone suggests potential, yet largely unexplored, roles in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data relevant to researchers in both material science and the pharmaceutical industry.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[1] Its chemical structure features two aminophenyl groups linked by a sulfonyl group at the meta positions. This meta-orientation distinguishes it from its para-substituted isomer, Dapsone, leading to differences in physical and chemical properties that influence its applications.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |

| Molar Mass | 248.30 g/mol | [3] |

| Melting Point | 170-173 °C | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4] |

| LD₅₀ (oral, rat) | 4920 mg/kg | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 3,3'-dinitrodiphenyl sulfone. Two main experimental protocols are prevalent in the literature: catalytic hydrogenation and chemical reduction using iron powder.

Experimental Protocol 1: Catalytic Hydrogenation

This method involves the reduction of 3,3'-dinitrodiphenyl sulfone using hydrogen gas in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney nickel.

Materials:

-

3,3'-dinitrodiphenyl sulfone

-

Solvent (e.g., lower alcohols)

-

Catalyst (Pd/C or Raney nickel)

-

Co-catalyst (optional, e.g., Na₂CO₃)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, a mixture of 3,3'-dinitrodiphenyl sulfone and the solvent is prepared. The weight ratio of the sulfone to the solvent is typically between 1:1 and 1:8.

-

The catalyst (0.05% to 10% by weight of the dinitrodiphenyl sulfone) and an optional co-catalyst are added to the mixture.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is carried out at a temperature of 10-120 °C and a hydrogen pressure of 0.5-10 MPa.

-

Upon completion of the reaction, the catalyst is filtered off.

-

The solvent is removed under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol 2: Chemical Reduction with Iron

This classic method utilizes iron powder in a weakly acidic medium to reduce the nitro groups.

Materials:

-

3,3'-dinitrodiphenyl sulfone

-

Iron powder

-

Hydrochloric acid (weakly acidic medium)

-

Solvent (e.g., water, sulfolane)

-

Sodium hydroxide

Procedure:

-

A mixture of iron powder, water, a solvent, and a catalytic amount of hydrochloric acid is heated to 80-100 °C.

-

3,3'-dinitrodiphenyl sulfone is slowly added to the heated mixture.

-

The reaction is refluxed for 2-6 hours.

-

After the reaction is complete, the pH is adjusted to 9-10 with sodium hydroxide to precipitate iron salts.

-

The mixture is filtered to remove the iron sludge.

-

The filtrate is decolorized, and upon cooling, this compound crystallizes out.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3,3'-Sulfonyldianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 3,3'-Sulfonyldianiline (CAS No: 599-61-1). It includes detailed experimental protocols for its synthesis and characterization by various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. All quantitative data are summarized in structured tables for ease of reference. Additionally, this guide features visualizations of key experimental workflows to aid in practical application.

Introduction

This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is an aromatic sulfone compound with the chemical formula C12H12N2O2S.[1][2] Its structure features two aminophenyl groups linked by a sulfonyl functional group. This molecule is of significant interest in polymer chemistry, serving as a monomer for high-performance polymers such as polysulfonamides and as a curing agent for epoxy resins.[3][4] Its isomeric counterpart, 4,4'-Sulfonyldianiline (Dapsone), is a well-known antibacterial medication. While this compound is primarily used in material science, its structural similarity to pharmacologically active compounds warrants a thorough understanding of its chemical and physical properties for researchers in drug development and related scientific fields.

Molecular Structure and Formula

The molecular structure of this compound consists of a central sulfonyl group (SO2) bonded to two separate phenyl rings at the meta-position relative to the amino groups (-NH2).

Molecular Formula: C₁₂H₁₂N₂O₂S[1]

Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)N

InChI Key: LJGHYPLBDBRCRZ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 248.30 g/mol | [1] |

| Appearance | White to off-white or light brown crystalline powder/prisms | [1][3] |

| Melting Point | 170-174 °C | [1][3] |

| Boiling Point | 542.8 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Slightly soluble in water, DMSO, and Methanol. Soluble in hot ethanol. | [1] |

| CAS Number | 599-61-1 | [1][2] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone.

Reaction Scheme:

References

- 1. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]

- 4. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,3'-Sulfonyldianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3,3'-Sulfonyldianiline, a crucial compound in various industrial and pharmaceutical applications. This document outlines its key physical properties, standardized methodologies for their determination, and a summary of its synthesis pathway.

Core Physicochemical Data

This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is a solid, off-white to slightly brownish-white crystalline powder at room temperature.[1] Its thermal properties are critical for its application in the synthesis of high-performance polymers and as a curing agent for epoxy resins.[1][2]

The quantitative data for the melting and boiling points of this compound are summarized in the table below. The melting point is consistently reported as a range, which is characteristic of crystalline organic solids. The boiling point has been reported as a precise value at standard atmospheric pressure, with some sources indicating it as a predicted value.

| Physical Property | Value | References |

| Melting Point | 167-175 °C | [1][3] |

| 170-173 °C | [4][5][6][7] | |

| 170.0-177.0 °C | [8] | |

| Boiling Point | 542.8 °C at 760 mmHg | [3] |

| 542.8 ± 35.0 °C (Predicted) | [5][6][7] |

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

The melting point of an organic solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broader range at a depressed temperature often suggests the presence of impurities.[1] The capillary method is a widely used and reliable technique.[1][5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (such as a Thiele tube filled with a high-boiling point oil) or a calibrated melting point apparatus with a heated metal block.[1]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[6][9]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][8] For high-boiling point compounds like this compound, specialized techniques are required. Common methods include distillation and the Thiele tube method.[4][7]

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube.[3][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil.[7][8]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[3][8] Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8] It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[4][7]

Synthesis Pathway Visualization

This compound is commonly synthesized via the catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone. This process involves the reduction of the nitro groups to amine groups in the presence of a catalyst.

Caption: Synthesis of this compound via Catalytic Hydrogenation.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of 3,3'-Sulfonyldianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3'-Sulfonyldianiline, a compound of interest in various industrial and pharmaceutical applications. The document presents quantitative solubility data in a range of solvents, details the experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous neat solvents at temperatures ranging from 283.15 K to 328.15 K. The data, presented in terms of mole fraction (x), reveals that solubility generally increases with temperature.[1][2] The solubility of this compound in the tested monosolvents follows a decreasing order as follows: N,N-dimethylformamide > ethyl acetate > acetonitrile > ethylene glycol > 1,4-dioxane > methanol > ethanol > isobutanol > n-propanol > n-butanol > isopropanol > 1-heptanol > water > cyclohexane.[1][2]

Below is a summary of the mole fraction solubility of this compound in various solvents at different temperatures.

| Temperature (K) | N,N-Dimethylformamide (x) | Ethyl Acetate (x) | Acetonitrile (x) | Ethylene Glycol (x) | 1,4-Dioxane (x) | Methanol (x) | Ethanol (x) | Isobutanol (x) | n-Propanol (x) | n-Butanol (x) | Isopropanol (x) | 1-Heptanol (x) | Water (x) | Cyclohexane (x) |

| 283.15 | 0.0458 | 0.0152 | 0.0098 | 0.0081 | 0.0065 | 0.0042 | 0.0031 | 0.0025 | 0.0022 | 0.0019 | 0.0015 | 0.0008 | 0.0001 | 0.0000 |

| 288.15 | 0.0542 | 0.0183 | 0.0118 | 0.0096 | 0.0078 | 0.0051 | 0.0038 | 0.0030 | 0.0027 | 0.0023 | 0.0018 | 0.0010 | 0.0001 | 0.0000 |

| 293.15 | 0.0638 | 0.0218 | 0.0141 | 0.0113 | 0.0093 | 0.0061 | 0.0046 | 0.0036 | 0.0032 | 0.0028 | 0.0022 | 0.0012 | 0.0002 | 0.0000 |

| 298.15 | 0.0748 | 0.0258 | 0.0168 | 0.0133 | 0.0110 | 0.0073 | 0.0055 | 0.0043 | 0.0038 | 0.0034 | 0.0027 | 0.0015 | 0.0002 | 0.0000 |

| 303.15 | 0.0873 | 0.0304 | 0.0199 | 0.0156 | 0.0130 | 0.0087 | 0.0066 | 0.0051 | 0.0045 | 0.0040 | 0.0032 | 0.0018 | 0.0003 | 0.0000 |

| 308.15 | 0.1015 | 0.0357 | 0.0235 | 0.0182 | 0.0153 | 0.0103 | 0.0079 | 0.0061 | 0.0054 | 0.0048 | 0.0038 | 0.0022 | 0.0004 | 0.0000 |

| 313.15 | 0.1176 | 0.0418 | 0.0276 | 0.0212 | 0.0179 | 0.0121 | 0.0093 | 0.0072 | 0.0064 | 0.0057 | 0.0045 | 0.0026 | 0.0005 | 0.0000 |

| 318.15 | 0.1358 | 0.0488 | 0.0323 | 0.0246 | 0.0209 | 0.0142 | 0.0110 | 0.0085 | 0.0076 | 0.0067 | 0.0054 | 0.0031 | 0.0006 | 0.0000 |

| 323.15 | 0.1564 | 0.0568 | 0.0377 | 0.0285 | 0.0243 | 0.0166 | 0.0129 | 0.0100 | 0.0089 | 0.0079 | 0.0064 | 0.0037 | 0.0007 | 0.0000 |

| 328.15 | 0.1796 | 0.0659 | 0.0439 | 0.0329 | 0.0282 | 0.0194 | 0.0151 | 0.0117 | 0.0104 | 0.0093 | 0.0075 | 0.0044 | 0.0009 | 0.0000 |

Data extracted from the Journal of Chemical & Engineering Data.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely used saturation shake-flask technique.[1][2]

2.1. Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of analytical grade solvents (e.g., N,N-dimethylformamide, ethyl acetate, acetonitrile, water, etc.)

-

Apparatus:

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Magnetic stirrers and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

2.2. Procedure

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

The vials are securely sealed to prevent solvent evaporation.

-

The mixtures are then placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After reaching equilibrium, the agitation is stopped, and the vials are allowed to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, the samples are centrifuged.

-

-

Sample Analysis:

-

A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the equilibrium temperature.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

The collected filtrate is then diluted with a suitable solvent, and the concentration of this compound is determined using a validated HPLC method.

-

-

Quantification:

-

A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations.

-

The concentration of the analyte in the experimental samples is calculated by comparing their HPLC peak areas to the calibration curve.

-

The mole fraction solubility is then calculated from the determined concentration.

-

2.3. Solid Phase Analysis

To confirm that no solvate formation or crystal polymorphism occurred during the experiment, the solid phase remaining after the solubility measurement should be analyzed using techniques such as X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,3'-Diaminodiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is a crucial chemical intermediate with significant applications in the synthesis of high-performance polymers, epoxy resin curing agents, and as a key building block in the development of various pharmaceuticals.[1][2] Its molecular structure imparts desirable properties such as thermal stability, chemical resistance, and specific biological activities. This guide provides a comprehensive overview of the primary synthesis pathways for 3,3'-DDS, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes to aid researchers and professionals in its effective production and application.

The predominant and industrially significant route to 3,3'-diaminodiphenyl sulfone involves the reduction of its precursor, 3,3'-dinitrodiphenyl sulfone. This transformation can be achieved through several methodologies, each with distinct advantages concerning yield, purity, cost, and environmental impact. The most prominent of these methods include catalytic hydrogenation, reduction with iron powder in an acidic medium, and reduction using hydrazine hydrate with a catalyst.

Core Synthesis Pathways

The synthesis of 3,3'-diaminodiphenyl sulfone is primarily accomplished through the reduction of 3,3'-dinitrodiphenyl sulfone. The following sections detail the most common and effective methods for this chemical transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency and the clean nature of the reaction byproducts. This process involves the use of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction between 3,3'-dinitrodiphenyl sulfone and hydrogen gas.[1] The reaction is generally carried out in a solvent, such as a lower alcohol (e.g., methanol, ethanol, isopropanol), under elevated temperature and pressure.[1] The use of a co-catalyst, such as sodium carbonate (Na₂CO₃), can further enhance the reaction rate and yield.[1]

Caption: Catalytic Hydrogenation Pathway for 3,3'-DDS Synthesis.

Iron Powder Reduction

The reduction of 3,3'-dinitrodiphenyl sulfone using iron powder in a weakly acidic medium is a classical and cost-effective method.[3] This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, and a solvent.[3] Solvents like sulfolane, dimethylformamide, or lower alcohols can be employed.[3] The addition of a solvent like sulfolane has been shown to shorten the reaction time and improve selectivity.[3] The process involves the gradual addition of the dinitro compound to a heated mixture of iron powder, acid, and solvent.

Caption: Iron Powder Reduction Pathway for 3,3'-DDS Synthesis.

Hydrazine Hydrate Reduction

A more specialized method involves the use of hydrazine hydrate as the reducing agent in the presence of a catalyst. Ferric hydroxide has been reported as an effective catalyst for this reaction.[4] This process is typically conducted in a saturated lower-grade fatty alcohol solvent system at moderately elevated temperatures.[4] This method offers advantages such as mild reaction conditions and the potential for catalyst recycling.[4]

Caption: Hydrazine Hydrate Reduction Pathway for 3,3'-DDS Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis pathways of 3,3'-diaminodiphenyl sulfone, based on available literature.

| Parameter | Catalytic Hydrogenation[1] | Iron Powder Reduction[3] | Hydrazine Hydrate Reduction[4] |

| Starting Material | 3,3'-Dinitrodiphenyl Sulfone | 3,3'-Dinitrodiphenyl Sulfone | 3,3'-Dinitrodiphenyl Sulfone |

| Primary Reagent | Hydrogen Gas | Iron Powder | Hydrazine Hydrate |

| Catalyst | Pd/C or Raney Nickel | - | Ferric Hydroxide |

| Solvent | Lower Alcohols (Methanol, Ethanol, Isopropanol) | Sulfolane, Water, DMSO, DMF | Saturated Lower Fatty Alcohols |

| Temperature | 10-120 °C | 80-100 °C | 60-70 °C |

| Pressure | 0.5-10 MPa | Atmospheric | Atmospheric |

| Reaction Time | Not Specified | 2-6 hours | Not Specified |

| Yield | High (up to 98% conversion with Pt/C) | ~77% | Up to 95% |

| Purity | High (up to 99% with Pt/C) | >99.5% (after purification) | 99% (HPLC) |

Experimental Protocols

This section provides detailed, step-by-step experimental protocols for the key synthesis methods cited.

Protocol 1: Catalytic Hydrogenation

Objective: To synthesize 3,3'-diaminodiphenyl sulfone via catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone.

Materials:

-

3,3'-dinitrodiphenyl sulfone

-

Solvent (e.g., Isopropanol)

-

Catalyst (e.g., Raney Nickel)

-

Co-catalyst (e.g., Sodium Carbonate, Na₂CO₃)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave reactor with 3,3'-dinitrodiphenyl sulfone and the solvent. The weight ratio of 3,3'-dinitrodiphenyl sulfone to solvent should be between 1:1 and 1:8.[1]

-

Add the Raney nickel catalyst, with the amount being 0.05% to 10% of the weight of the 3,3'-dinitrodiphenyl sulfone.[1]

-

Add the sodium carbonate co-catalyst, with the amount being 0.1% to 6.5% of the weight of the 3,3'-dinitrodiphenyl sulfone.[1]

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to a pressure between 0.5 and 10 MPa.[1]

-

Heat the reactor to a temperature between 10 and 120 °C, with a preferred range of 25-100 °C.[1]

-

Maintain the reaction under stirring for a sufficient time to ensure complete conversion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing the product can be further purified by crystallization from a suitable solvent (e.g., ethanol) to obtain pure 3,3'-diaminodiphenyl sulfone.[5]

Protocol 2: Iron Powder Reduction

Objective: To synthesize 3,3'-diaminodiphenyl sulfone by the reduction of 3,3'-dinitrodiphenyl sulfone using iron powder.

Materials:

-

3,3'-dinitrodiphenyl sulfone (1 mole)

-

Iron powder (3-8 moles)

-

Hydrochloric acid (0.1-1.5 moles)

-

Solvent (e.g., Sulfolane) (1-5 moles)

-

Water (40-60 moles)

-

Sodium hydroxide

-

Reaction flask with reflux condenser and stirrer

Procedure:

-

In the reaction flask, mix hydrochloric acid, iron powder, water, and the chosen solvent in the specified molar ratios.[3]

-

Heat the mixture to 80-100 °C with stirring.[3]

-

Slowly add 1 mole of 3,3'-dinitrodiphenyl sulfone to the heated mixture.[3]

-

Maintain the reaction under reflux for 2-6 hours.[3]

-

After the reaction is complete, adjust the pH of the mixture to 9-10 using sodium hydroxide.[3]

-

Filter the hot solution to remove iron oxides and other solid byproducts.

-

The filtrate is then decolorized (e.g., with activated charcoal) at 80-100 °C and filtered again.[3]

-

Cool the filtrate to 20 °C to allow for the crystallization of 3,3'-diaminodiphenyl sulfone.[3]

-

Collect the white crystals by filtration and dry them. The mother liquor can be treated to recover the solvent.[3]

Protocol 3: Hydrazine Hydrate Reduction

Objective: To synthesize 3,3'-diaminodiphenyl sulfone using hydrazine hydrate as the reducing agent.

Materials:

-

3,3'-dinitrodiphenyl sulfone (0.1 mole)

-

Ferric hydroxide catalyst (e.g., 1.2 g)

-

Saturated lower fatty alcohol (e.g., Ethanol, 500 ml)

-

Hydrazine hydrate solution (e.g., 60% concentration, 100 ml)

-

Reaction flask with a dropping funnel, reflux condenser, and stirrer

Procedure:

-

Add 3,3'-dinitrodiphenyl sulfone, the ferric hydroxide catalyst, and the alcohol solvent to the reaction flask.[4] The weight ratio of the dinitro compound to the catalyst can range from 100:1 to 100:25.[4]

-

Heat the mixture with stirring to 60-70 °C.[4]

-

Begin the dropwise addition of the hydrazine hydrate solution. The molar ratio of the dinitro compound to hydrazine hydrate can be between 1:3 and 1:30.[4]

-

After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (as monitored by a suitable technique like TLC or HPLC).

-

Upon completion, the catalyst can be recovered by filtration for potential reuse.[4]

-

The product, 3,3'-diaminodiphenyl sulfone, can be isolated from the filtrate by solvent evaporation and subsequent purification, such as crystallization, to yield a high-purity product.[4]

Conclusion

The synthesis of 3,3'-diaminodiphenyl sulfone from its dinitro precursor can be effectively achieved through several pathways, with catalytic hydrogenation, iron powder reduction, and hydrazine hydrate reduction being the most prominent. The choice of method will depend on factors such as desired purity, yield, cost considerations, and available equipment. Catalytic hydrogenation generally offers high yields and purity but requires specialized high-pressure equipment. Iron powder reduction is a more traditional and economical method, while the hydrazine hydrate route provides an alternative with mild reaction conditions. This guide provides the necessary technical details to assist researchers and professionals in selecting and implementing the most suitable synthesis strategy for their specific needs.

References

- 1. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]

- 4. CN101654422A - 3, the preparation method of 3'-diaminodiphenyl sulfone - Google Patents [patents.google.com]

- 5. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]

IUPAC name and synonyms for 3,3'-DDS

An In-depth Technical Guide to 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)

Introduction

3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is an aromatic amine that serves as a crucial building block and curing agent in the synthesis of high-performance polymers. Its unique chemical structure imparts desirable properties such as high thermal stability, excellent mechanical strength, and chemical resistance to the polymers in which it is incorporated. This technical guide provides a comprehensive overview of the IUPAC name, synonyms, chemical properties, and key applications of 3,3'-DDS, with a focus on its role in the formulation of advanced composite materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Identity

The nomenclature and various identifiers for 3,3'-DDS are provided below.

Synonyms

A comprehensive list of synonyms for 3,3'-DDS is presented in the table below.[1][2][3][4]

| Synonym |

| 3,3'-Diaminophenyl sulfone |

| Bis(3-aminophenyl) sulfone |

| 3-Aminophenyl sulfone |

| Benzenamine, 3,3'-sulfonylbis- |

| 3,3'-Sulphonyldianiline |

| Bis(m-aminophenyl) sulfone |

| 3,3'-Sulfonylbis(aniline) |

| 3-(3-aminophenyl)sulfonylaniline |

| Sulfone, bis(m-aminophenyl) |

| 3-(3-aminobenzenesulfonyl)aniline |

| 3,3'-diaminodiphenylsulfone |

| 3,3-sulfonyldianiline |

| 3,3'-Sulfonylbisbenzenamine |

Physicochemical Properties

The key physicochemical properties of 3,3'-DDS are summarized in the following table.

| Property | Value |

| CAS Number | 599-61-1[1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂S[1][5] |

| Molecular Weight | 248.30 g/mol [2][5] |

| Appearance | Off-white to yellowish-brown crystalline powder[6][7][8] |

| Melting Point | 167-175 °C[1][6][7][8] |

| Density | 1.361 g/cm³[4][5] |

| Purity | ≥99.0%[6][7][8] |

| Solubility | Insoluble in water.[3] |

| Toxicological Data (LD50) | Oral (Rat): 4920 mg/kg[2][9] |

Applications in Materials Science

3,3'-DDS is a key component in the formulation of advanced materials, primarily utilized as a curing agent for epoxy resins and as a monomer in the synthesis of high-performance polymers.[1][3][10] Its applications are especially prominent in the aerospace, automotive, and electronics industries where materials with exceptional thermal and mechanical properties are required.[10]

Curing Agent for Epoxy Resins

As a curing agent, 3,3'-DDS reacts with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset polymer. The resulting material exhibits enhanced thermal stability, superior mechanical strength, and increased resistance to chemical degradation.[10]

The curing mechanism involves the nucleophilic addition of the amine groups of 3,3'-DDS to the electrophilic carbon atoms of the oxirane rings in the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxide group, leading to further cross-linking.

Caption: Chemical reaction pathway for the curing of epoxy resin using 3,3'-DDS.

Monomer for Polysulfonamide (PSA) Synthesis

3,3'-DDS serves as a critical monomer in the synthesis of polysulfonamide (PSA) fibers, a class of aromatic polyamides known for their exceptional heat resistance and flame retardancy.[11] The polymerization reaction typically involves the condensation of 3,3'-DDS with an aromatic diacid chloride, such as terephthaloyl chloride, to form the polyamide backbone containing sulfone linkages.

Experimental Protocols

Protocol for Curing of Tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin

This protocol describes the procedure for curing a TGDDM epoxy resin using a mixture of 3,3'-DDS and 4,4'-diaminodiphenyl sulfone (4,4'-DDS) as curing agents.

Materials:

-

Tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) epoxy resin

-

3,3'-Diaminodiphenyl sulfone (3,3'-DDS)

-

4,4'-Diaminodiphenyl sulfone (4,4'-DDS)

Procedure:

-

The TGDDM epoxy resin is preheated to 80°C.

-

A predetermined ratio of 3,3'-DDS and 4,4'-DDS (e.g., 7:3 by weight) is added to the preheated resin.

-

The mixture is stirred at 80°C for 2 hours to ensure complete dissolution and uniform mixing of the curing agents.

-

The mixture is then degassed in a rotary evaporator at 80°C for 10 minutes to remove any entrapped air bubbles.

-

The degassed mixture is poured into a preheated mold.

-

The curing process is carried out in a programmable oven with the following temperature profile:

-

150°C for 2 hours

-

180°C for 1 hour

-

210°C for 2 hours

-

-

After the curing cycle is complete, the oven is allowed to cool down to room temperature before demolding the cured epoxy thermoset.

Characterization of Cured Epoxy Resins

The properties of the cured epoxy resins can be characterized using various analytical techniques:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of the curing reaction.

-

Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, which provide information about the viscoelastic properties and crosslink density of the material.

-

Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

-

Fracture Toughness Testing: To assess the material's resistance to crack propagation.

Workflow for Advanced Composite Manufacturing

The general workflow for manufacturing advanced composite materials using 3,3'-DDS as a curing agent for an epoxy matrix is illustrated in the following diagram.

Caption: A simplified workflow for the manufacturing of advanced composite materials.

Conclusion

3,3'-Diaminodiphenyl sulfone is a versatile and indispensable chemical for the production of high-performance polymers. Its role as a potent curing agent for epoxy resins and a key monomer for heat-resistant polymers like polysulfonamides makes it a critical component in advanced materials used in demanding applications. A thorough understanding of its properties and reaction mechanisms is essential for the continued development of next-generation materials with enhanced performance characteristics.

References

- 1. nbinno.com [nbinno.com]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. showa-america.com [showa-america.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.org [mdpi.org]

- 8. showa-america.com [showa-america.com]

- 9. Characterization of the cure-state of DGEBA-DDS epoxy using ultrasonic, dynamic mechanical, and thermal probes | Semantic Scholar [semanticscholar.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. showa-america.com [showa-america.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 3,3'-Sulfonyldianiline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of 3,3'-Sulfonyldianiline, a compound of significant interest in pharmaceutical and polymer sciences. This document details its thermal behavior, decomposition pathways, and the kinetic parameters governing its degradation, supported by quantitative data and detailed experimental methodologies.

Thermal Properties of this compound

This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), exhibits a high degree of thermal stability. Its thermal characteristics have been primarily investigated using techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Melting Point and Thermal Stability

The melting point of this compound is consistently reported in the range of 168-175 °C. TGA studies reveal that the compound is thermally stable up to 339°C, after which it undergoes a multi-stage decomposition process.[1]

Thermal Decomposition Analysis

The thermal degradation of this compound occurs in two distinct stages. The first stage of decomposition takes place between 339.12°C and 393.41°C, followed by a second stage from 393.41°C to 726.86°C.[1] DTA curves show a sharp endothermic peak around 368.18°C, corresponding to the first major decomposition event, and sharp exothermic peaks in the range of 639.34–686°C, which are attributed to the pyrolysis of the compound.[1]

The following table summarizes the quantitative data obtained from the thermal analysis of this compound.

| Thermal Parameter | Value | Technique | Reference |

| Melting Point | 168-175 °C | Various | General |

| Onset of Decomposition | 339 °C | TGA | [1] |

| Decomposition Stage 1 | |||

| Temperature Range | 339.12 – 393.41 °C | TGA/DTG | [1] |

| Mass Loss | 52.00% | TGA | [1] |

| Peak Decomposition Temperature | 368.18 °C | DTA | [1] |

| Decomposition Stage 2 | |||

| Temperature Range | 393.41 – 726.86 °C | TGA/DTG | [1] |

| Mass Loss | 48.00% | TGA | [1] |

| Pyrolysis Peaks | 639.34 – 686 °C | DTA | [1] |

Degradation Profile and Mechanism

The degradation of this compound proceeds through a stepwise mechanism involving the cleavage of its core structure. The proposed pathway is initiated by the loss of a sulfonyl-containing moiety, followed by the breakdown of the remaining nitrogen-containing fragment.

Proposed Thermal Degradation Pathway

The thermal decomposition is suggested to proceed as follows:

-

Stage 1: The initial mass loss of approximately 52% corresponds to the release of a C₆H₆SO molecule.[1]

-

Stage 2: The subsequent mass loss of around 48% is attributed to the loss of a C₆H₆N₂O molecule, which involves the cleavage of the amino group.[1]

This proposed pathway is consistent with mass spectrometry fragmentation data, which shows an abundance of the C₆H₆SO molecule, indicating it is a major fragment in the decomposition process.

Kinetics of Thermal Decomposition

The thermal degradation of this compound has been shown to follow first-order kinetics.[1] Kinetic parameters, including the activation energy (Ea) and frequency factor (A), have been determined using methods such as those developed by Horowitz and Metzger, and Coats-Redfern.

The following table presents the calculated kinetic parameters for the thermal decomposition of this compound.

| Kinetic Model | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (s⁻¹) | Reaction Order (n) | Reference |

| Horowitz and Metzger | 485 | - | 1 | [1] |

| Coats-Redfern | 456 | 1.27 x 10³² | 1 | [1] |

Experimental Protocols

The characterization of the thermal stability and degradation profile of this compound involves several key analytical techniques. The methodologies described below are based on protocols reported in the scientific literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A simultaneous TGA/DTA instrument is typically employed to study the thermal behavior.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Analysis Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The analysis is conducted over a wide temperature range, for instance, from ambient temperature to 800 °C or higher, to ensure complete decomposition is observed.

-

Atmosphere: The experiment is usually carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidative degradation.

-

-

Data Acquisition: The instrument records the sample weight (TGA), the rate of weight change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point and other thermal transitions.

-

Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.

-

Analysis Conditions:

-

Heating Rate: A controlled heating rate, such as 10 °C/min, is used.

-

Temperature Program: The sample is subjected to a heating and cooling cycle over a relevant temperature range that encompasses the melting point.

-

Atmosphere: An inert atmosphere is maintained during the analysis.

-

-

Data Acquisition: The heat flow to or from the sample relative to a reference is measured as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific volatile compounds produced during thermal degradation, Py-GC-MS can be employed.

-

Pyrolysis: A microgram-scale sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere. This rapid heating causes the molecule to fragment into smaller, volatile products.

-

Gas Chromatography (GC): The volatile fragments are then separated based on their boiling points and interactions with the stationary phase of a GC column.

-

Mass Spectrometry (MS): The separated fragments are ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Conclusion

This compound is a thermally robust molecule, stable up to 339°C. Its decomposition follows a first-order kinetic process and occurs in two main stages, with the primary degradation products being fragments corresponding to C₆H₆SO and C₆H₆N₂O. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its thermal properties. This information is crucial for its application in high-temperature polymers and for understanding its stability profile in pharmaceutical formulations. Further investigation using techniques such as Py-GC-MS could provide a more detailed profile of the volatile organic compounds generated during its pyrolysis.

References

An In-depth Technical Guide to the Crystal Structure of 3,3'-Sulfonyldianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3,3'-Sulfonyldianiline, a significant molecule in materials science and a potential scaffold in medicinal chemistry. This document outlines the crystallographic parameters, details the experimental protocols for its structural determination, and explores the biological signaling pathways of its well-studied isomer, 4,4'-Sulfonyldianiline (Dapsone), to provide context for future drug development research.

Physicochemical and Crystallographic Data

This compound, also known as 3,3'-diaminodiphenyl sulfone, is a white to slightly yellow crystalline powder.[1][2] Its fundamental physicochemical and crystallographic properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol [3] |

| CAS Number | 599-61-1[1] |

| Melting Point | 170-173 °C[1] |

| Appearance | White to slightly yellow fine crystalline powder[1] |

Table 2: Crystallographic Data for Anhydrous this compound (3APS_Am)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.956(2) |

| b (Å) | 11.454(2) |

| c (Å) | 11.564(2) |

| α (°) | 90 |

| β (°) | 98.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1171.2(4) |

| Z | 4 |

Data sourced from a 2022 study on the hydrate and anhydrous phase transformations of 3,3'-diaminophenyl sulfone.

Experimental Protocols

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction (SCXRD). The following sections detail the typical experimental workflow.

Synthesis and Crystallization

The synthesis of this compound can be achieved by the reduction of 3,3'-dinitrodiphenylsulfone. A common method involves using iron powder in a weakly acidic solution with a solvent such as tetramethylene sulfone.[4] The reaction is heated, and after reduction, the solution is made alkaline to precipitate iron mud.[4] The resulting filtrate is then decolorized and cooled to allow for the crystallization of 3,3'-diaminodiphenylsulfone.[4]

For obtaining single crystals suitable for X-ray diffraction, a saturated solution of the compound is prepared, often by dissolving it in a suitable solvent and allowing for slow evaporation or cooling. One documented method for a hydrated form involves dissolving the anhydrous compound in boiling Milli-Q water, followed by slow cooling to room temperature.

Figure 1. A simplified workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]

The experimental procedure for the SCXRD analysis of this compound typically involves the following steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, commonly from a molybdenum or copper source, is directed at the crystal.[6] The crystal is rotated, and the diffraction patterns are collected on a detector.[6] Data is typically collected at a controlled temperature, for example, 100 K, using a cryostream to minimize thermal vibrations.[6]

-

Data Reduction: The collected diffraction data is integrated and corrected for various factors, including absorption.[6]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F².[6] In this process, the atomic positions and displacement parameters are adjusted to best fit the experimental data. Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms may be placed in calculated positions.[6]

Figure 2. Experimental workflow for single-crystal X-ray diffraction analysis.

Biological Signaling Pathways: A Comparative Perspective with 4,4'-Sulfonyldianiline (Dapsone)

Currently, there is a lack of specific research on the direct interaction of this compound with biological signaling pathways. However, its isomer, 4,4'-Sulfonyldianiline (Dapsone), is a well-known antibiotic and anti-inflammatory drug with established mechanisms of action.[7][8] Understanding the pathways affected by Dapsone can provide valuable insights for future research into the biological activities of this compound.

Antibacterial Mechanism of Dapsone

Dapsone's primary antibacterial effect is the inhibition of folic acid synthesis in susceptible organisms, similar to sulfonamides.[6][7] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid, a precursor to DNA and RNA.[8]

Figure 3. Dapsone's antibacterial mechanism via inhibition of folic acid synthesis.

Anti-inflammatory Mechanism of Dapsone

The anti-inflammatory properties of Dapsone are not fully elucidated but are thought to be distinct from its antibacterial action.[7] One of the proposed mechanisms is the inhibition of myeloperoxidase (MPO), an enzyme in neutrophils that produces hypochlorous acid, a potent inflammatory oxidant.[8] By inhibiting MPO, Dapsone can reduce tissue damage during inflammation.[8] Additionally, there is evidence to suggest that 4,4'-diaminodiphenyl sulfone can act as an NLRP3 inflammasome competitor, potentially downregulating the inflammatory response.[5]

Figure 4. Dapsone's anti-inflammatory mechanism via myeloperoxidase inhibition.

Conclusion and Future Directions

The crystal structure of this compound has been well-characterized, providing a solid foundation for its application in materials science. While its direct biological activities and interactions with signaling pathways remain largely unexplored, the established mechanisms of its isomer, Dapsone, offer a valuable starting point for future investigations. Drug development professionals are encouraged to explore the potential of this compound as a novel scaffold, investigating its efficacy in inhibiting folic acid synthesis or modulating inflammatory pathways, which could lead to the discovery of new therapeutic agents. Further research is warranted to elucidate the specific biological targets and signaling cascades affected by this compound.

References

- 1. This compound | 599-61-1 [amp.chemicalbook.com]

- 2. showa-america.com [showa-america.com]

- 3. 3,3'-Sulphonyldianiline | C12H12N2O2S | CID 11741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Diamino-diphenyl sulphone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. [What do we know today about diaminodiphenylsulfone?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dapsone - Wikipedia [en.wikipedia.org]

Methodological & Application

Applications of 3,3'-Sulfonyldianiline in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Sulfonyldianiline (3,3'-DDS), an aromatic diamine with the chemical formula C₁₂H₁₂N₂O₂S, is a critical building block in the field of high-performance polymer chemistry. Its unique molecular structure, featuring a sulfonyl group and meta-positioned amine functionalities, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymers it is incorporated into. These properties make 3,3'-DDS a sought-after monomer for the synthesis of advanced materials used in demanding environments, such as those encountered in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.

Core Applications in Polymer Chemistry

This compound is primarily utilized in two main areas of polymer chemistry:

-

As a Monomer for High-Performance Polyimides: Polyimides are a class of polymers known for their outstanding thermal and chemical stability. 3,3'-DDS is used as the diamine monomer, which is reacted with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The meta-catenation of the aromatic rings in 3,3'-DDS, in contrast to its linear isomer 4,4'-DDS, results in polymers with increased solubility and lower melting temperatures, which can be advantageous for processing.

-

As a Curing Agent for Epoxy Resins: In the formulation of epoxy-based composites, adhesives, and coatings, 3,3'-DDS acts as a hardener or curing agent. The primary amine groups of 3,3'-DDS react with the epoxide groups of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical properties and high glass transition temperatures (Tg) of the cured epoxy thermosets.

Quantitative Data Presentation

The following tables summarize the quantitative data on the properties of polymers synthesized using this compound.

Table 1: Thermal and Mechanical Properties of a Polyimide Synthesized from 3,3'-DDS and 6FDA

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 270-311 °C | [1] |

| Transmittance at 589.59 nm | >84% | [1] |

Note: The data is for a (co)polyimide of 6FDA and 3,3'-DDS/DABA. The range in Tg reflects different diamine ratios.

Table 2: Mechanical and Thermal Properties of TGDDM Epoxy Resin Cured with 3,3'-DDS

| Property | Value | Reference |

| Tensile Strength | 88 MPa | [2] |

| Tensile Modulus | 2221 MPa | [2] |

| Fracture Toughness | 0.9 MPa·m¹/² | [2] |

| Glass Transition Temperature (Tg) | 241-266 °C | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

This protocol is adapted from the synthesis of a copolyimide and can be used as a general guideline.

Materials:

-

This compound (3,3'-DDS)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N,N-dimethylacetamide (DMAc)

-

Toluene

-

Ethanol

-

Distilled water

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 3,3'-DDS in DMAc under a nitrogen atmosphere.

-

Once the 3,3'-DDS is completely dissolved, add an equimolar amount of 6FDA in portions.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of toluene and DMAc.

-

Heat the mixture to reflux to facilitate the removal of water generated during imidization via a Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected.

-

-

Polyimide Precipitation and Purification:

-

After cooling to room temperature, precipitate the polyimide solution by slowly pouring it into a stirred mixture of ethanol and distilled water.[1]

-

Filter the resulting fibrous polyimide and wash it thoroughly with ethanol.[1]

-

Dry the purified polyimide powder in a vacuum oven at 150 °C for at least 24 hours.[1]

-

Protocol 2: Curing of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin with this compound

Materials:

-

Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin

-

This compound (3,3'-DDS) (typically 33 parts per hundred parts of resin by weight, phr)

Procedure:

-

Mixing:

-

Preheat the TGDDM epoxy resin to 80 °C to reduce its viscosity.

-

Add 33 phr of 3,3'-DDS to the preheated resin.

-

Stir the mixture at 80 °C for 2 hours to ensure homogeneous mixing.[2]

-

-

Degassing:

-

Degas the mixture at 80 °C for 10 minutes using a rotary evaporator or a vacuum chamber to remove any entrapped air bubbles.[2]

-

-

Curing:

-

Pour the degassed mixture into a preheated mold.

-

Cure the epoxy resin using a staged curing cycle:

-

150 °C for 2 hours

-

180 °C for 1 hour

-

210 °C for 2 hours[2]

-

-

Allow the cured epoxy to cool down slowly to room temperature to minimize internal stresses.

-

Mandatory Visualization

Caption: Workflow for the synthesis of polyimide from 3,3'-DDS and 6FDA.

Caption: Workflow for curing TGDDM epoxy resin with 3,3'-DDS.

Caption: Structure-property relationship of this compound in polymers.

References

Application Notes and Protocols for 3,3'-Sulfonyldianiline as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3'-Sulfonyldianiline (3,3'-DDS) as a high-performance curing agent for epoxy resins. This document includes detailed protocols, quantitative data on material properties, and visualizations of the curing process to guide researchers in leveraging the unique advantages of 3,3'-DDS in advanced material applications.

Introduction

This compound, also known as 3,3'-diaminodiphenyl sulfone, is an aromatic amine curing agent renowned for imparting exceptional thermal and mechanical properties to epoxy resin systems.[1][2] Its unique meta-substituted isomeric structure, in comparison to its para-substituted counterpart (4,4'-DDS), results in distinct characteristics in the cured epoxy network, such as enhanced fracture toughness and a lower glass transition temperature (Tg).[3] These properties make 3,3'-DDS a preferred choice for applications demanding high performance and durability, including those in the aerospace, electronics, and advanced composites industries.[4]

Key Advantages of this compound

The utilization of 3,3'-DDS as an epoxy resin curing agent offers several distinct advantages:

-

Enhanced Toughness: Epoxy resins cured with 3,3'-DDS consistently demonstrate superior fracture toughness compared to those cured with 4,4'-DDS.[5][6] This is attributed to the less constrained network structure formed by the meta-isomers.

-

High Thermal Stability: The aromatic nature of 3,3'-DDS contributes to excellent thermal stability in the cured epoxy, making it suitable for high-temperature applications.[4]

-

Good Mechanical Properties: While enhancing toughness, 3,3'-DDS also maintains high tensile strength and modulus, resulting in a well-balanced mechanical performance.

-

Controlled Reactivity: As an aromatic amine, 3,3'-DDS offers a more controlled and slower curing process compared to aliphatic amines, allowing for longer working times and better processability, especially in the manufacturing of large or complex composite parts.[7]

Quantitative Data: Performance Comparison

The selection of a curing agent significantly impacts the final properties of the epoxy thermoset. The following tables summarize the quantitative effects of 3,3'-DDS on key thermal and mechanical properties, often in comparison to the more commonly used 4,4'-DDS isomer. The data presented is a synthesis of findings from multiple research studies.

Table 1: Thermal Properties of DDS-Cured Epoxy Resins

| Curing Agent | Epoxy Resin Type | Glass Transition Temperature (Tg) (°C) |

| 3,3'-DDS | TGDDM | 241 - 266 |

| 4,4'-DDS | TGDDM | Intermediate between TGDDM/3,3'-DDS and TGDDM/4,4'-DDS systems |

| 3,3'-DDS | DGEBF | 148.7 |

| 4,4'-DDS | DGEBA | 431.22 K |

Note: TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane), DGEBA (Diglycidyl ether of bisphenol A), DGEBF (Diglycidyl ether of bisphenol F). Data is compiled from multiple sources and specific values can vary based on exact curing conditions and resin formulation.

Table 2: Mechanical Properties of DDS-Cured Epoxy Resins